

Crystal Structure Analysis of 2-Bromo-6-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-hydrazinylpyridine

Cat. No.: B1342697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-Bromo-6-hydrazinylpyridine** ($C_5H_6BrN_3$), a key precursor in the synthesis of potentially pharmacologically active compounds. This document outlines the crystallographic data, experimental methodologies, and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of **2-Bromo-6-hydrazinylpyridine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with two conformationally distinct molecules in the asymmetric unit.^{[1][2][3][4]} Key crystallographic data and refinement details are summarized in the table below.

Parameter	Value
Chemical Formula	C ₅ H ₆ BrN ₃
Formula Weight	188.03 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.8623 (4)
b (Å)	10.3681 (7)
c (Å)	22.0121 (15)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1338.85 (16)
Z	8
Density (calculated) (Mg/m ³)	1.866
Absorption Coefficient (mm ⁻¹)	6.54
F(000)	736

Molecular Structure and Conformation

The asymmetric unit of **2-Bromo-6-hydrazinylpyridine** contains two independent molecules, designated as (I1) and (I2).^{[1][3]} A notable feature is the conformational difference between these two molecules. In molecule (I1), the hydrazine nitrogen atom is in a syn-disposition relative to the pyridine nitrogen atom, with a torsion angle of 5.4 (3)°.^[1] Conversely, molecule (I2) exhibits an anti-conformation, with a corresponding torsion angle of 171.0 (2)°.^[1] Both molecules are essentially planar.^{[1][3]}

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π – π stacking.[1][2][3] The hydrazinyl groups are involved in N–H…N hydrogen bonds, linking the molecules into chains.[1][2][3] A short Br…Br halogen bond with a distance of 3.6328 (7) Å is also observed.[1] Furthermore, π – π stacking interactions between the pyridine rings contribute to the overall stability of the crystal structure.[1][2][3]

Table of Hydrogen Bond Geometry (Å, °)

D–H…A	d(D–H)	d(H…A)	d(D…A)	\angle (DHA)
N2—H2A…N4	0.80 (3)	2.36 (3)	3.058 (3)	146 (3)
N3—H3A…N6 ⁱ	0.85 (3)	2.43 (3)	3.212 (3)	154 (3)
N3—H3A…N5 ⁱⁱ	0.85 (3)	2.67 (3)	3.149 (3)	117 (3)
N3—H3B…N2 ⁱⁱⁱ	0.84 (4)	2.74 (4)	3.543 (3)	161 (3)
N3—H3B…N6 ⁱⁱ	0.84 (4)	2.69 (3)	3.183 (3)	119 (2)

Symmetry codes: (i) $x-1, y, z$; (ii) $-x+1/2, -y, z+1/2$; (iii) $x-1/2, -y+1/2, -z+1$

Experimental Protocols

Synthesis and Crystallization

2-Bromo-6-hydrazinylpyridine was prepared following an established synthetic route.[1][3][5]

Procedure:

- A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml) was heated at 80°C for 12 hours.[1][3][5]
- The reaction mixture initially separated into two layers and then became homogeneous.[1][3][5]
- Upon cooling overnight at 4°C, pale-yellow needles of the title compound suitable for X-ray diffraction studies were deposited.[1][3][5]

Another reported synthesis involves refluxing 2,6-dibromopyridine with hydrazine hydrate in ethanol.[\[6\]](#)

X-ray Data Collection and Structure Refinement

Data Collection:

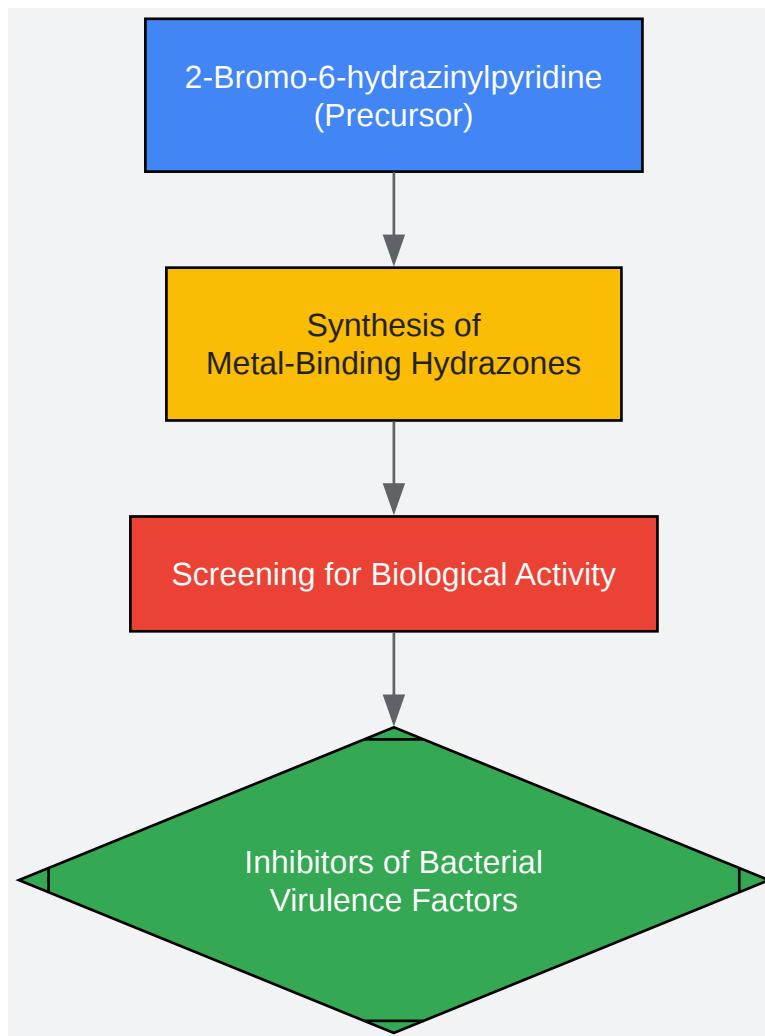
- A suitable single crystal was selected and mounted on a diffractometer.
- Data were collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The crystal was kept at a constant temperature during data collection.

Structure Solution and Refinement:

- The structure was solved using direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were located in a difference Fourier map and refined isotropically.[\[5\]](#)
- The software used for data collection, cell refinement, data reduction, structure solution, and refinement included APEX3, SAINT, SHELXS, and SHELXL.[\[2\]](#)

Role in Drug Discovery

2-Bromo-6-hydrazinylpyridine serves as a valuable precursor for the synthesis of pharmacologically active compounds, particularly metal-binding hydrazones.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[7\]](#)[\[8\]](#) The investigation of this molecule was prompted by a search for inhibitors of bacterial virulence factors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystal structure analysis of **2-Bromo-6-hydrazinylpyridine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the role of **2-Bromo-6-hydrazinylpyridine** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-BROMO-6-HYDRAZINYL PYRIDINE | 26944-71-8 [chemicalbook.com]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of 2-Bromo-6-hydrazinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342697#crystal-structure-analysis-of-2-bromo-6-hydrazinylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com